

# 6-Bromo-2,8-dimethylquinoline molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Bromo-2,8-dimethylquinoline**

Cat. No.: **B1371724**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-2,8-dimethylquinoline** for Advanced Research

## Abstract

This technical guide offers a comprehensive overview of **6-Bromo-2,8-dimethylquinoline**, a heterocyclic compound of significant interest to researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—featuring a bromine atom and two methyl groups—provides a unique platform for synthetic elaboration and the exploration of novel biological activities. This document details the core physicochemical properties, outlines a robust synthetic and analytical workflow, and discusses the compound's potential applications in modern drug discovery, grounded in authoritative scientific principles.

## Core Physicochemical Properties and Identifiers

**6-Bromo-2,8-dimethylquinoline** is a substituted aromatic heterocycle. The presence of a bromine atom at the 6-position offers a versatile handle for cross-coupling reactions, while the methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties. A summary of its key identifiers and computed physicochemical properties is presented below.

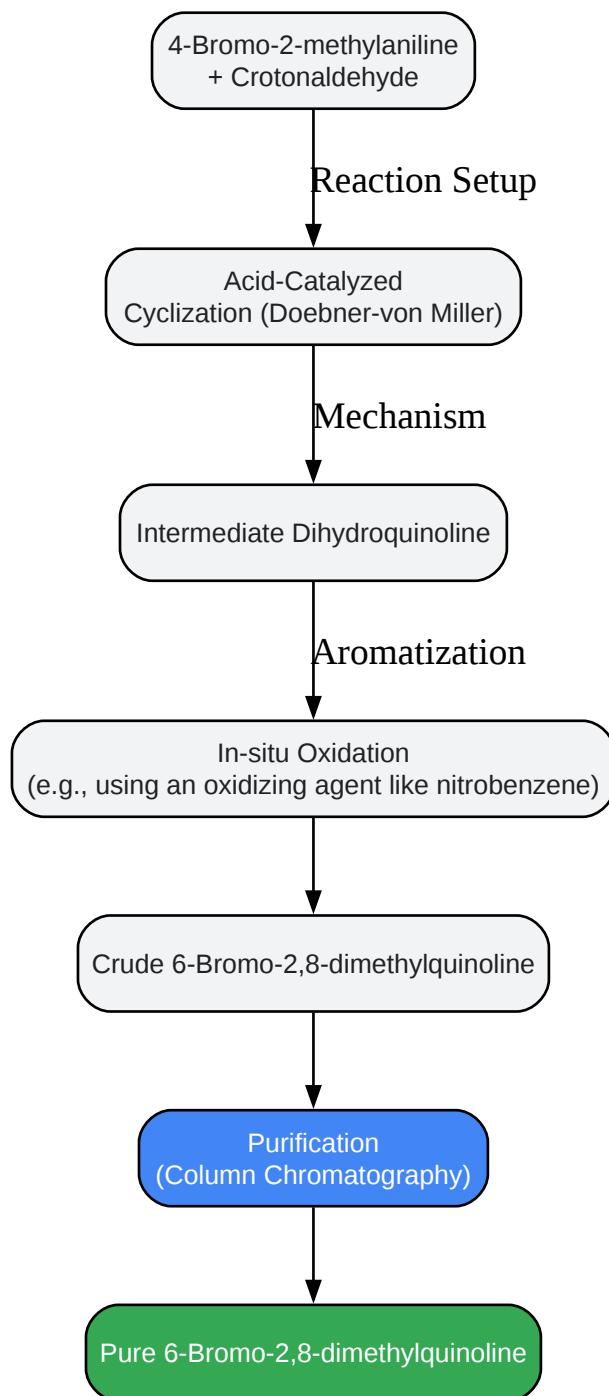
Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> BrN	PubChem[1]
Molecular Weight	236.11 g/mol	PubChem[1], ChemicalBook[2]
IUPAC Name	6-bromo-2,8-dimethylquinoline	PubChem[1]
CAS Number	1189106-78-2	PubChem[1]
Boiling Point (Predicted)	316.3 ± 37.0 °C	ChemicalBook[2]
Density (Predicted)	1.426 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[2]
XLogP3	3.6	PubChem[1]

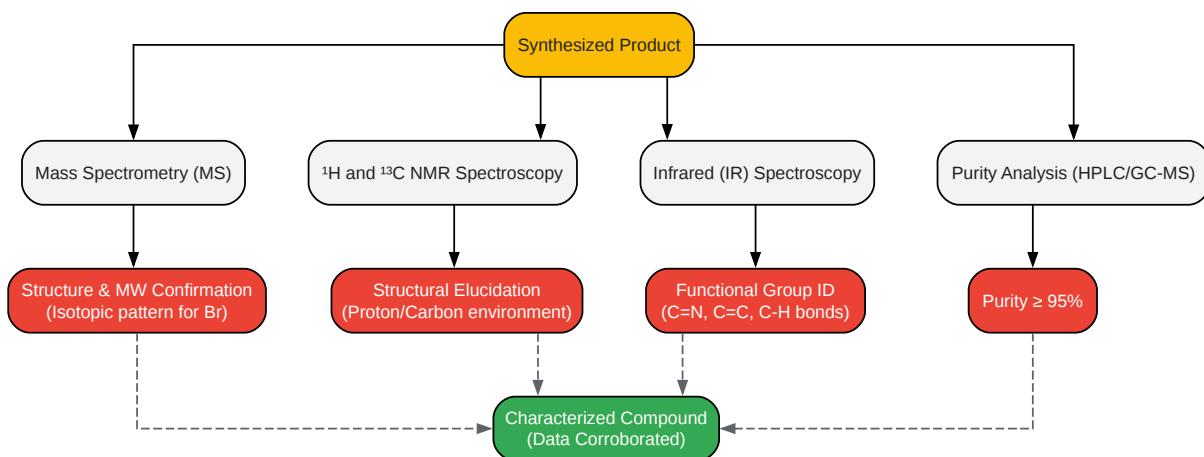
## Synthesis and Strategic Rationale

The synthesis of substituted quinolines often relies on classical cyclization strategies. A plausible and efficient route to **6-Bromo-2,8-dimethylquinoline** can be conceptualized through a modified Doeblner-von Miller reaction, which is a variation of the Skraup synthesis. This approach involves the reaction of an aniline with  $\alpha,\beta$ -unsaturated carbonyl compounds.

## Proposed Synthetic Pathway

The synthesis can be logically designed to start from a readily available substituted aniline, 4-bromo-2-methylaniline. The choice of this starting material is strategic as it already contains the required bromine at the para-position (which will become the 6-position of the quinoline) and a methyl group that will become the 8-substituent.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Bromo-2,8-dimethylquinoline | C<sub>11</sub>H<sub>10</sub>BrN | CID 45599452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,8-dimethylquinoline CAS#: 1189106-78-2 [chemicalbook.com]
- To cite this document: BenchChem. [6-Bromo-2,8-dimethylquinoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371724#6-bromo-2-8-dimethylquinoline-molecular-weight-and-formula]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)